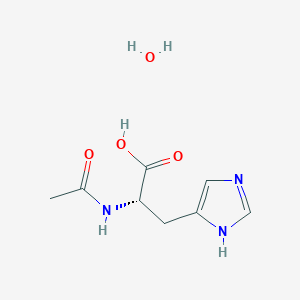

Acetyl histidine

Vue d'ensemble

Description

La N-Acétyl-L-histidine (monohydraté) est un dérivé de l'acide aminé histidine. C'est une biomolécule importante que l'on trouve dans le cerveau, la rétine et le cristallin des vertébrés poïkilothermes, tels que les poissons, les amphibiens et les reptiles . Ce composé joue un rôle important en tant qu'osmolyte, contribuant à maintenir l'équilibre osmotique cellulaire.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La N-Acétyl-L-histidine (monohydraté) peut être synthétisée par acétylation de la L-histidine à l'aide d'anhydride acétique ou de chlorure d'acétyle en présence d'une base telle que la pyridine. La réaction se produit généralement à température ambiante et est suivie d'étapes de purification telles que la recristallisation pour obtenir la forme monohydratée .

Méthodes de production industrielle : La production industrielle de la N-Acétyl-L-histidine (monohydraté) implique des procédés d'acétylation à grande échelle utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. Le procédé est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées .

Types de réactions :

Oxydation : La N-Acétyl-L-histidine (monohydraté) peut subir des réactions d'oxydation, en particulier au niveau du cycle imidazole, conduisant à la formation de divers produits d'oxydation.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques, telles que la présence de puissants agents réducteurs.

Substitution : Le groupe acétyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés pour des réactions de substitution.

Principaux produits :

Oxydation : Dérivés oxydés de la N-Acétyl-L-histidine.

Réduction : Formes réduites du composé.

Substitution : Dérivés substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

La N-Acétyl-L-histidine (monohydraté) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'acétylation et le comportement des dérivés de l'histidine.

Biologie : Étudié pour son rôle d'osmolyte dans les processus cellulaires et sa distribution dans divers tissus.

Médecine : Exploré pour des applications thérapeutiques potentielles, y compris son rôle dans la neuroprotection et comme biomarqueur pour certaines maladies.

5. Mécanisme d'action

La N-Acétyl-L-histidine (monohydraté) exerce ses effets principalement par son rôle d'osmolyte. Elle contribue à maintenir l'équilibre osmotique dans les cellules en régulant la teneur en eau et les concentrations ioniques. Dans le cristallin des vertébrés poïkilothermes, elle fonctionne comme une pompe à eau moléculaire, transportant les molécules d'eau et empêchant la formation de cataractes . Le composé est synthétisé à partir de la L-histidine et de l'acétyl-coenzyme A et est hydrolysé par des acylases spécifiques dans les fluides oculaires .

Composés similaires :

N-Acétyl-L-aspartate : Un autre acide aminé acétylé présent dans le cerveau et l'œil, en particulier chez les oiseaux et les mammifères.

N-Acétyl-L-cystéine : Connu pour ses propriétés antioxydantes et utilisé dans les traitements médicaux.

N-Acétyl-L-méthionine : Utilisé dans la recherche biochimique et comme complément alimentaire.

Comparaison : La N-Acétyl-L-histidine (monohydraté) est unique par son rôle spécifique d'osmolyte chez les vertébrés poïkilothermes. Contrairement à la N-Acétyl-L-aspartate, qui est plus répandue chez les vertébrés homéothermes, la N-Acétyl-L-histidine se trouve principalement chez les espèces ectothermes. Sa fonction de pompe à eau moléculaire dans le cristallin est également distincte des rôles des autres acides aminés acétylés .

Applications De Recherche Scientifique

Biological Significance

Neuroprotective Properties

N-acetyl-L-histidine is noted for its potential neuroprotective effects. Studies have shown that it may help in reducing oxidative stress in neuronal tissues, which is crucial for maintaining cognitive functions and preventing neurodegenerative diseases. Its presence in high concentrations in the brain suggests a role in protecting neural cells from damage .

Antioxidant Activity

The compound exhibits antioxidant properties, which are vital for combating oxidative stress in various tissues. Research indicates that N-acetyl-L-histidine can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular structures from oxidative damage .

Ophthalmological Applications

Cataract Prevention

One of the most notable applications of N-acetyl-L-histidine is its role in preventing cataract formation in fish models. Increased dietary histidine levels have been linked to elevated concentrations of N-acetyl-L-histidine in the lens, which correlates with reduced cataract severity. For instance, Atlantic salmon fed a histidine-enriched diet showed significant decreases in cataract incidence due to increased levels of N-acetyl-L-histidine .

Mechanism of Action

The proposed mechanism involves the synthesis of N-acetyl-L-histidine from histidine and acetate within the lens, where it acts as an osmolyte and antioxidant. The compound's ability to maintain lens transparency and prevent protein aggregation is crucial for eye health .

Nutritional Applications

Dietary Supplementation

N-acetyl-L-histidine has been explored as a dietary supplement due to its potential benefits in enhancing growth and metabolic functions in various animal species. Research indicates that appropriate levels of histidine supplementation can improve protein synthesis and overall growth performance in livestock and aquaculture .

Impact on Metabolic Health

In humans, dietary histidine (and by extension, its acetylated form) has been associated with improved metabolic profiles, including enhanced insulin sensitivity and reduced inflammation . This positions N-acetyl-L-histidine as a candidate for further research into nutritional strategies for managing metabolic disorders.

Case Studies

Mécanisme D'action

N-Acetyl-L-histidine (monohydrate) exerts its effects primarily through its role as an osmolyte. It helps maintain osmotic balance within cells by regulating water content and ion concentrations. In the lens of poikilothermic vertebrates, it functions as a molecular water pump, transporting water molecules and preventing cataract formation . The compound is synthesized from L-histidine and acetyl coenzyme A and is hydrolyzed by specific acylases in ocular fluids .

Comparaison Avec Des Composés Similaires

N-Acetyl-L-aspartate: Another acetylated amino acid found in the brain and eye, particularly in birds and mammals.

N-Acetyl-L-cysteine: Known for its antioxidant properties and use in medical treatments.

N-Acetyl-L-methionine: Used in biochemical research and as a dietary supplement.

Comparison: N-Acetyl-L-histidine (monohydrate) is unique in its specific role as an osmolyte in poikilothermic vertebrates. Unlike N-Acetyl-L-aspartate, which is more prevalent in homeothermic vertebrates, N-Acetyl-L-histidine is primarily found in ectothermic species. Its function as a molecular water pump in the lens is also distinct from the roles of other acetylated amino acids .

Activité Biologique

Acetyl histidine, specifically N-acetyl-L-histidine (NAH), is a derivative of the amino acid histidine that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, physiological roles, and implications in various studies.

N-acetyl-L-histidine is formed by the acetylation of the amino acid histidine. This modification can influence the compound's solubility, stability, and biological interactions. The acetyl group enhances the lipophilicity of histidine, potentially affecting its transport across biological membranes.

Biological Functions

-

Antioxidant Activity :

- NAH has been identified as a significant antioxidant in various biological systems. In studies involving fish, increased dietary histidine led to elevated levels of NAH in the lens, which correlated with reduced cataract formation, suggesting a protective role against oxidative stress in ocular tissues .

- Neurological Implications :

- Anti-inflammatory Effects :

The biological activity of this compound is attributed to several mechanisms:

-

Histone Acetylation :

Acetylation is a critical post-translational modification that regulates gene expression. Studies have shown that NAH can influence histone acetylation patterns, which may affect cellular responses to stress and inflammation . -

Interaction with Cellular Pathways :

NAH has been implicated in modulating pathways such as the Peroxisome proliferator-activated receptor (PPAR) signaling pathway. This modulation may influence lipid metabolism and energy homeostasis .

Table 1: Summary of Key Studies on this compound

Analyse Des Réactions Chimiques

Degradation and Hydrolysis

NAH undergoes hydrolysis via NAH deacetylase (EC 3.5.1.34), regenerating histidine and acetate :This reaction is compartmentalized in teleost fish, where hydrolysis occurs extracellularly in ocular fluid, followed by histidine reuptake .

Hydrolysis Kinetics in Fish Lens:

| Parameter | Value | Source |

|---|---|---|

| 12 μmol/min/mg | ||

| pH Optimum | 6.8–7.2 |

4-Hydroxynonenal (HNE) Modification

The imidazole ring of NAH reacts with lipid peroxidation product HNE via Michael addition , forming stable adducts :Key Observations:

- Reaction yields stoichiometric loss of histidine residues .

- Adducts are reducible by NaBH, forming stable derivatives detectable via -labeling .

Chlorination Reactions

NAH reacts with hypochlorous acid (HOCl) under disinfection conditions, forming β-cyanoalanine as the dominant product :Reactivity Comparison (vs. Tyrosine):

| Parameter | Histidine | Tyrosine |

|---|---|---|

| Reaction Half-life | 12–24 h | 15–30 min |

| Major Product | β-cyanoalanine (50% yield) | Dichlorotyrosine |

| Low-MW Byproducts | ≤7% (e.g., trihalomethanes) | ≥30% |

Photooxygenation and Crosslinking

Exposure to singlet oxygen () in the presence of photosensitizers (e.g., Rose Bengal) leads to imidazole ring oxidation , producing hydrated imidazolone derivatives :Mechanistic Insights:

- pH-dependent tautomerization influences product distribution .

- Crosslinking with adjacent histidine residues forms His-His dimers .

Phosphorylation and Transacetylation

NAH participates in phosphoryl transfer reactions, forming 3-phosphohistidine under alkaline conditions :Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| pH | 8.5 | |

| Temperature | 40°C |

Esterification and Derivatization

NAH reacts with diazomethane to form methyl esters , facilitating analytical derivatization :Synthetic Yield:

| Condition | Yield |

|---|---|

| Methanol, HSO | 75–80% |

| Room Temperature, 4h | 65% |

Oxidative Pathways

NAH is oxidized by reactive oxygen species (ROS) to form imidazoleacetaldehyde and imidazoleacetic acid , intermediates in histamine catabolism .

Oxidation Products:

Comparative Reactivity

NAH’s imidazole ring exhibits lower electrophilic reactivity compared to free histidine due to acetyl group stabilization .

Reactivity Ranking (Amino Acids):

- Cysteine

- Methionine

- Tyrosine

- Histidine

- Tryptophan

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWSDQRXCOJSFC-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021292 | |

| Record name | N-Acetyl-L-histidine Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39145-52-3 | |

| Record name | Acetyl histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-histidine Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLHISTIDINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2TC3X11O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.